molecular formula C10H15N3OS B1305245 5-(Piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 5424-84-0

5-(Piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B1305245
CAS No.: 5424-84-0
M. Wt: 225.31 g/mol
InChI Key: HVNGXJJCRHNOQC-UHFFFAOYSA-N
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Description

5-(Piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that contains both pyrimidinone and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of a pyrimidinone derivative with a piperidine derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

5-(Piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities and interactions with biological targets.

    Medicine: Research may focus on its potential therapeutic applications, such as its use in drug development.

    Industry: The compound may be used in various industrial processes, including the production of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidinone derivatives and piperidine-containing compounds. Examples include:

  • 4(1H)-Pyrimidinone derivatives with different substituents.
  • Piperidine derivatives with various functional groups.

Uniqueness

The uniqueness of 5-(Piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one lies in its specific combination of pyrimidinone and piperidine moieties, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

5-(piperidin-1-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c14-9-8(6-11-10(15)12-9)7-13-4-2-1-3-5-13/h6H,1-5,7H2,(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNGXJJCRHNOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CNC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202595
Record name 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-piperidinylmethyl)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5424-84-0
Record name 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-piperidinylmethyl)-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5424-84-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-piperidinylmethyl)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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